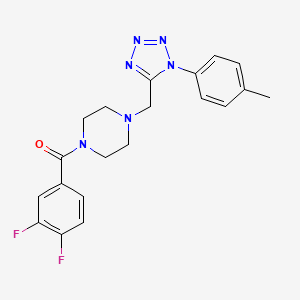
(3,4-二氟苯基)(4-((1-(对甲苯基)-1H-四唑-5-基)甲基)哌嗪-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound you mentioned is a complex organic molecule that contains several functional groups, including a phenyl ring, a piperazine ring, and a tetrazole ring. These functional groups suggest that the compound could have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction.Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains a piperazine ring, which is a six-membered ring with two nitrogen atoms. Attached to this ring is a phenyl ring (a six-membered carbon ring) with two fluorine atoms, and a tetrazole ring (a five-membered ring with four nitrogen atoms and one carbon atom).Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the tetrazole ring is known to participate in various chemical reactions, particularly those involving nucleophilic substitution or addition.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms could increase its lipophilicity, which might enhance its ability to cross biological membranes.科学研究应用
分子相互作用研究
- 分子相互作用和构象分析:一项研究考察了类似拮抗剂N-(哌啶-1-基)-5-(4-氯苯基)-1-(2,4-二氯苯基)-4-甲基-1H-吡唑-3-羧酰胺与CB1大麻素受体的分子相互作用。这项研究涉及构象分析和CB1受体配体的统一药效团模型的开发,这对于理解类似化合物如(3,4-二氟苯基)(4-((1-(对甲苯基)-1H-四唑-5-基)甲基)哌嗪-1-基)甲酮 (Shim et al., 2002) 可能具有启发性。
抗菌和抗癌应用
抗菌活性:与所讨论的化合物结构类似的化合物已被合成并评估其抗菌活性。例如,2,4-二氟苯基(哌啶-4-基)甲酮肟衍生物显示出对致病细菌和真菌菌株的显著抗菌活性 (Mallesha & Mohana, 2014)。
抗癌和抗结核研究:对结构类似的1-(4-氯苯基)环丙基](哌嗪-1-基)甲酮衍生物的研究揭示了显著的抗癌和抗结核活性,表明这些化合物在这些疾病治疗中具有潜在应用 (Mallikarjuna, Padmashali, & Sandeep, 2014)。
神经学研究和抗精神病应用
- 多巴胺和5-羟色胺受体相互作用:一些构象受限的丁酮酮类化合物具有对多巴胺和5-羟色胺受体的亲和力,并已被合成并评估为抗精神病药物。这一研究领域对于理解类似化合物的神经学应用是相关的(Raviña等人,2000)。
有机化学中的其他应用
合成和表征研究:有关新吡唑和异噁唑衍生物的合成和表征研究,包括那些与所讨论的化合物在结构上相似的化合物,展示了潜在的抗菌和抗真菌活性。这表明了这类化合物在药物化学中的广泛适用性 (Sanjeeva, Narendra, & Venkata, 2022)。
合成和生物活性测定:对包含N-哌嗪和相关同系物的N1-(黄酮-7-基)脒肼的研究已进行。这些研究涉及这些化合物的合成及其抗肿瘤活性的评估,突显了这类化合物在癌症研究中的潜力 (Abu-Aisheh et al., 2012)。
安全和危害
Without specific data, it’s hard to comment on the safety and hazards associated with this compound. However, as with any chemical compound, appropriate safety precautions should be taken when handling it.
未来方向
The study and development of novel organic compounds like this one is a key part of medicinal chemistry and drug discovery. Future research could involve testing its biological activity, optimizing its structure for better activity or selectivity, or investigating its mechanism of action.
Please note that these are general comments based on the structure of the compound, and the actual properties could vary. For detailed and accurate information, experimental data and studies are needed. If this compound is novel or less-studied, it might be worthwhile to conduct such studies to fully understand its properties and potential applications.
属性
IUPAC Name |
(3,4-difluorophenyl)-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N6O/c1-14-2-5-16(6-3-14)28-19(23-24-25-28)13-26-8-10-27(11-9-26)20(29)15-4-7-17(21)18(22)12-15/h2-7,12H,8-11,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEQRUURVSPISL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CC(=C(C=C4)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-difluorophenyl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-fluorobenzyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2383294.png)
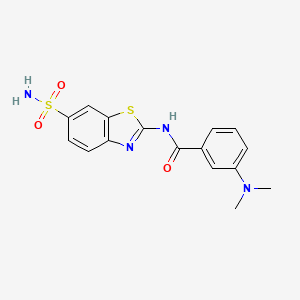
![5-((3,4-difluorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2383298.png)
![N-[(4-fluorophenyl)methyl]-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine](/img/structure/B2383299.png)
![N-(sec-butyl)-2-[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2383301.png)
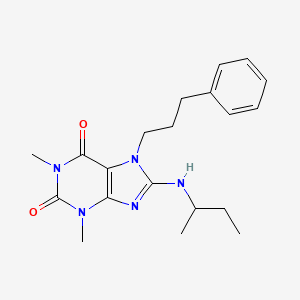
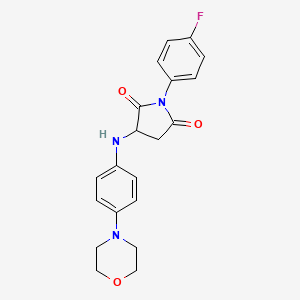
![6-(6-((2-(butylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)hexanamide](/img/structure/B2383305.png)

![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2383309.png)
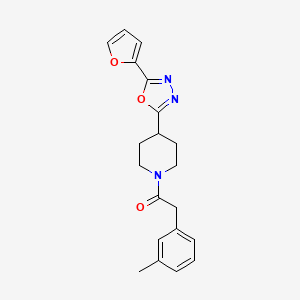
![N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2,4-dimethoxybenzamide](/img/structure/B2383313.png)
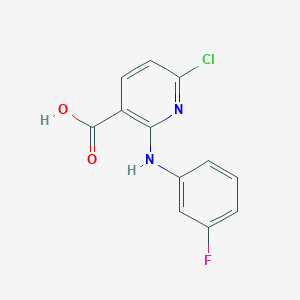
![2-({1-[(Oxolan-3-yl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2383315.png)